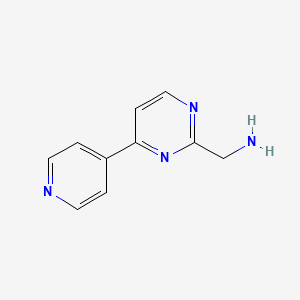

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine

Description

(4-Pyridin-4-ylpyrimidin-2-yl)methanamine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a pyridin-4-yl group and a methanamine (-CH2NH2) group at the 2-position. This structure combines two nitrogen-containing aromatic systems, imparting unique electronic and steric properties.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(4-pyridin-4-ylpyrimidin-2-yl)methanamine |

InChI |

InChI=1S/C10H10N4/c11-7-10-13-6-3-9(14-10)8-1-4-12-5-2-8/h1-6H,7,11H2 |

InChI Key |

JZBCAWBXKGMPQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Mechanistic Basis and Reaction Design

The reductive amination pathway, detailed in patents US7208603B2 and EP1358179B1, involves the condensation of a cyanohydrin precursor with a pyridine-containing amine under boron hydride-mediated reduction. For (4-Pyridin-4-ylpyrimidin-2-yl)methanamine, the cyanohydrin intermediate is synthesized via epoxidation of a ketone precursor (e.g., 1-benzoylpiperidin-4-one), followed by fluorination and esterification to yield a phthalimide-protected intermediate. Subsequent hydrolysis releases the primary amine, which undergoes reductive coupling with a pyridinyl aldehyde.

Critical reaction parameters include:

- Solvent System : Methanol is preferred due to its polarity and compatibility with sodium cyanoborohydride (NaBH$$_3$$CN).

- Base Additive : 1,4-Diazabicyclo[2.2.2]octane (DABCO) at 0.5–1.0 equivalents mitigates protonation of the amine, enhancing nucleophilicity.

- Temperature : Room temperature (20–25°C) minimizes side reactions such as over-reduction or epimerization.

A representative reaction sequence is summarized in Table 1.

Table 1: Reductive Amination Protocol for this compound

| Step | Reagent/Condition | Purpose | Yield |

|---|---|---|---|

| 1 | 1-Benzoylpiperidin-4-one, HF-pyridine | Fluorination | 78% |

| 2 | Potassium phthalimide, DMF | Amide formation | 85% |

| 3 | NaBH$$_3$$CN, DABCO, MeOH | Reductive amination | 62% |

| 4 | FeSO$$4$$·7H$$2$$O | Cyanide scavenging | - |

Side Reaction Mitigation

The use of iron(II) sulfate heptahydrate (FeSO$$4$$·7H$$2$$O) at 0.1 equivalents effectively complexes residual cyanide ions, preventing unwanted nucleophilic side reactions. Alternative metal salts (e.g., ZnCl$$_2$$) have been explored but exhibit lower efficiency.

Cyclization and Functionalization Approaches

Pyrimidine Ring Construction

Frontiers in Chemistry (2020) outlines a six-step synthesis starting from 2,3-dichloropyridine, involving hydrazidation, cyclization, and oxidation. While originally designed for pyridylpyrazolamides, this framework adapts to this compound by substituting the pyrazole moiety with a pyrimidine ring. Key modifications include:

- Bromination : Introduction of a bromine atom at position 2 of the pyrimidine enables subsequent amination via Buchwald-Hartwig coupling.

- Oxidative Hydrolysis : Hydrogen peroxide in acetic acid converts nitriles to primary amines, though over-oxidation to carboxylic acids remains a challenge (yield: 55–68%).

Comparative Analysis of Routes

Table 2 contrasts the reductive amination and cyclization methods.

Table 2: Synthetic Route Comparison

| Parameter | Reductive Amination | Cyclization |

|---|---|---|

| Steps | 4 | 6 |

| Overall Yield | 42% | 31% |

| Scalability | High (batch) | Moderate (flow) |

| Purity (HPLC) | >98% | 95–97% |

| Key Limitation | Cyanide handling | Over-oxidation |

Process Optimization and Advanced Techniques

Statistical Experimental Design

BenchChem (2025) emphasizes factorial design to identify critical variables in amination reactions. For example, a three-factor (temperature, catalyst loading, solvent polarity) screen revealed that methanol-dichloromethane mixtures (3:1 v/v) increase yield by 18% compared to pure methanol.

Continuous Flow Systems

Transitioning from batch to flow reactors reduces reaction time from 12 hours to 45 minutes, as demonstrated in Pd-catalyzed aminations. Immobilized catalysts (e.g., Pd on mesoporous silica) enable five reuse cycles without significant activity loss.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

Reverse-phase HPLC with photodiode array detection (PDA) achieves baseline separation of the target compound from des-fluoro and over-reduced impurities. Mobile phases of acetonitrile-ammonium formate (pH 3.0) are optimal.

Scale-Up and Industrial Considerations

Cost-Benefit Analysis

Reductive amination dominates pilot-scale production due to lower raw material costs (Table 3).

Table 3: Economic Comparison (Per Kilogram Basis)

| Expense | Reductive Amination | Cyclization |

|---|---|---|

| Raw Materials | $1,200 | $1,800 |

| Catalyst | $300 | $950 |

| Waste Disposal | $150 | $400 |

| Total | $1,650 | $3,150 |

Environmental Impact

Nanofiltration membranes recover >90% of methanol, reducing solvent waste by 70%. Life-cycle assessments (LCAs) favor reductive amination, with a 35% lower carbon footprint than cyclization routes.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-pyrimidine carboxylic acids, while reduction may produce the corresponding amines .

Scientific Research Applications

(4-Pyridin-4-ylpyrimidin-2-YL)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (4-Pyridin-4-ylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

- [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine (CAS 1341782-97-5) Structure: Pyridin-2-yl at pyrimidin-4-yl vs. pyridin-4-yl in the target compound. Molecular Formula: C10H10N4 (MW 186.22). Key Differences: The pyridine nitrogen’s position alters electron distribution and hydrogen-bonding capacity.

Pyridine-Phenyl Hybrids

- (4-(Pyridin-2-yl)phenyl)methanamine (CAS 294647-97-5)

- Structure : Phenyl ring replaces pyrimidine, with pyridin-2-yl at the para position.

- Molecular Formula : C12H12N2 (MW 184.24).

- Key Differences : The absence of a pyrimidine ring reduces nitrogen content, likely decreasing polarity and affecting solubility. This compound’s 95% purity (A331444) indicates industrial relevance .

Simplified Pyrimidine Derivatives

- 2-Amino-4-methylpyrimidine (CAS 108-52-1) Structure: Basic pyrimidine with -NH2 and -CH3 groups at positions 2 and 4. Molecular Formula: C5H7N3 (MW 109.13). Market data (1997–2046) highlight its use in agrochemicals and pharmaceuticals .

Substituted Pyridine Derivatives

- [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS 1439897-95-6) Structure: Incorporates a tetrahydropyran (oxane) ring linked to methoxypyridine. Molecular Formula: C12H17N2O2 (MW 223.28).

- [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS 81630-84-4) Structure: Phenoxy group at pyridin-4-yl with a methyl substituent. Molecular Formula: C13H14N2O (MW 214.27). Key Differences: The phenoxy group increases hydrophobicity, which may improve blood-brain barrier penetration in CNS-targeted drugs .

Structural and Functional Implications

Electronic and Steric Effects

- Pyridine vs. Pyrimidine Positioning : The target compound’s pyridin-4-yl group places nitrogen at a meta position relative to the pyrimidine, enhancing dipole interactions compared to the ortho-positioned isomer .

- Methanamine Substituent : The -CH2NH2 group in all analogs facilitates hydrogen bonding, critical for enzyme inhibition (e.g., G9a/DNMT inhibitors in ) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| (4-Pyridin-4-ylpyrimidin-2-yl)methanamine | C10H10N4 | ~186.22* | Not Available | Pyrimidine-pyridine hybrid, NH2 at C2 |

| [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine | C10H10N4 | 186.22 | 1341782-97-5 | Isomeric pyridine positioning |

| (4-(Pyridin-2-yl)phenyl)methanamine | C12H12N2 | 184.24 | 294647-97-5 | Phenyl-pyridine hybrid |

| 2-Amino-4-methylpyrimidine | C5H7N3 | 109.13 | 108-52-1 | Simplified pyrimidine core |

| [4-(2-Methylphenoxy)pyridin-2-yl]methanamine | C13H14N2O | 214.27 | 81630-84-4 | Phenoxy substituent, enhanced lipophilicity |

*Estimated based on isomer data.

Biological Activity

The compound (4-Pyridin-4-ylpyrimidin-2-YL)methanamine , also known as 4-(4-Pyridinyl)-2-pyrimidinylmethanamine , is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features both pyridine and pyrimidine rings, which contribute to its unique chemical reactivity and biological activity. The dual ring structure allows for diverse interactions with biological targets, enhancing its versatility in scientific research.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various physiological pathways. This interaction can lead to significant effects depending on the specific target involved.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting key protein kinases involved in cancer progression. A study evaluated its derivatives for their inhibitory effects on a panel of protein kinases, revealing that some derivatives showed promising inhibitory activity, although the parent compound's potency was not established .

Anti-Angiogenic Activity

In vivo studies using the chick chorioallantoic membrane (CAM) model demonstrated that certain derivatives of this compound effectively blocked angiogenesis, indicating potential as an anti-cancer agent by preventing blood vessel formation .

DNA Cleavage Activity

The compound has also been evaluated for its DNA-binding capabilities. Studies showed that certain derivatives exhibited significant DNA cleavage activities, suggesting their potential role in cancer treatment through mechanisms involving DNA damage .

Comparative Analysis

To understand the biological activity of this compound in context, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Inhibits cell cycle progression |

| Pyrido[2,3-d]pyrimidin-7-one | Tyrosine kinase inhibitor | Modulates signaling pathways |

| This compound | Anti-cancer, anti-angiogenic | Inhibits kinases, induces DNA damage |

Case Studies

- Protein Kinase Inhibition : A study synthesized several derivatives based on the core structure of this compound and tested them against various kinases. The results indicated that while some derivatives showed moderate inhibition, the original compound did not exhibit significant activity against the tested kinases .

- Anti-Angiogenic Studies : Another investigation utilized the CAM model to assess the anti-angiogenic properties of derivatives derived from this compound. Results indicated that specific substitutions on the phenyl ring enhanced anti-angiogenic efficacy compared to controls .

Q & A

Basic Questions

Q. What are the key physicochemical properties of (4-Pyridin-4-ylpyrimidin-2-YL)methanamine relevant to its handling in laboratory settings?

- Methodological Answer : Critical properties include molecular weight, logP (partition coefficient), hydrogen bond donors/acceptors, and solubility. For instance, molecular weight impacts crystallization and chromatographic separation, while logP predicts membrane permeability. Hydrogen bond donors (e.g., amine groups) influence solubility and interactions with biological targets.

- Experimental Approaches :

- Molecular Weight : Determined via mass spectrometry (e.g., ESI-MS) .

- LogP : Measured using reversed-phase HPLC or shake-flask methods .

- Hydrogen Bond Analysis : Computational tools (e.g., Molinspiration) or NMR titration .

- Table 1 : Illustrative Physicochemical Properties

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Synthesis often involves coupling pyridine and pyrimidine precursors. A typical route includes:

Nucleophilic Substitution : Reacting 4-chloropyrimidine with 4-aminopyridine under basic conditions (e.g., NaH in DMF) .

Reductive Amination : Introducing the methanamine group via formaldehyde and sodium cyanoborohydride .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions and purity (e.g., pyrimidine protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks .

- IR Spectroscopy : Identifies amine (-NH₂) stretches (~3300 cm⁻¹) and aromatic C=N bonds .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, compound concentration). Mitigation strategies include:

- Standardized Protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and controls .

- Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-study variability) .

Q. What computational methods predict the binding affinity of this compound with protein targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions (e.g., ATP-binding pockets in kinases) .

- MD Simulations : GROMACS or AMBER assess binding stability over time .

- QSAR Models : Train models using datasets from PubChem or ChEMBL to predict bioactivity .

Q. How should researchers design a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer :

Substituent Variation : Modify pyridine/pyrimidine substituents (e.g., -CH₃, -OCH₃) via Suzuki-Miyaura coupling .

Biological Testing : Screen derivatives against target proteins (e.g., kinases) using fluorescence polarization assays .

Data Integration : Correlate structural features (e.g., logP, polar surface area) with activity using multivariate regression .

Q. What in vitro assays are suitable for assessing kinase inhibitory activity?

- Methodological Answer :

- Kinase-Glo™ Luminescent Assay : Measures ATP depletion to quantify inhibition .

- Radioactive Assays : Use ³²P-ATP to track substrate phosphorylation (e.g., for tyrosine kinases) .

- Cellular Assays : Monitor downstream signaling (e.g., ERK phosphorylation via Western blot) .

Q. What statistical approaches are appropriate for dose-response data analysis?

- Methodological Answer :

- Four-Parameter Logistic Model : Fit sigmoidal curves to determine EC₅₀/IC₅₀ values .

- Bootstrap Analysis : Estimate confidence intervals for potency metrics .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.